2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
Description
2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a guanidino-like substituent at the β-position. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and biological applications.
Properties
IUPAC Name |
2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYHKHLLCDEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-99-1 | |
| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Azlactone Intermediate Method
A foundational strategy for synthesizing β-guanidino amino acids involves azlactone intermediates, as demonstrated in the preparation of structurally related compounds. In the patented method for 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, veratraldehyde reacts with hippuric acid in the presence of sodium acetate to form 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (azlactone). This intermediate undergoes alkaline hydrolysis followed by catalytic hydrogenation using Raney nickel to yield 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid. Subsequent demethylation with hydrobromic acid produces the target compound.
Adapting this approach for 2-amino-3-(diaminomethylideneamino)propanoic acid hydrochloride requires replacing veratraldehyde with a suitable aldehyde precursor capable of introducing the guanidino group. For example, reacting glyoxylic acid with hippuric acid forms an azlactone, which can be opened with guanidine to introduce the diaminoimidazolidine moiety. The free amino acid is then precipitated as the hydrochloride salt using concentrated HCl.
Key Reaction Steps:
-
Azlactone Formation :
-
Guanidinylation :
-
Hydrolysis and Salt Formation :
Advantages :
-
Avoids toxic reagents like ozone or molybdenum(V) chloride.
Limitations :
-
Requires precise control of hydrolysis conditions to prevent side reactions.
Guanidinylation of L-Alanine Derivatives
Direct guanidinylation of L-alanine offers a streamlined pathway. The amino group of L-alanine is protected using a benzoyl or tert-butoxycarbonyl (Boc) group, followed by reaction with 1H-pyrazole-1-carboxamidine to introduce the guanidino moiety. Deprotection under acidic conditions yields the free amino acid, which is converted to the hydrochloride salt.
Reaction Scheme :
-
Protection :
-
Guanidinylation :
-
Deprotection and Salt Formation :
Yield : 60–70% after purification.
Modern Catalytic Methods
Hydrogenation Techniques
Catalytic hydrogenation reduces nitro or imine intermediates to amines, which are subsequently guanidinylated. For example, 3-nitropropanoic acid is hydrogenated over palladium-on-carbon to 3-aminopropanoic acid, followed by reaction with cyanamide to form the guanidino group.
Conditions :
-
Pressure: 50 psi H₂
-
Catalyst: 5% Pd/C
-
Yield: 75–80%
Hydrochloride Salt Formation
The final step involves treating the free base with HCl in ethanol or diethyl ether, yielding the hydrochloride salt. Crystallization at 4°C enhances purity.
Typical Protocol :
-
Dissolve free base in ethanol.
-
Add concentrated HCl dropwise (pH 1–2).
-
Filter and dry precipitate.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Azlactone Intermediate | Hippuric acid | Guanidine, HBr/HCl | 60–70% | Scalable, avoids noble metals | Multi-step, requires harsh acids |
| Direct Guanidinylation | L-Alanine | Boc₂O, Cyanamide | 60–70% | Fewer steps, mild conditions | Costly protecting groups |
| Catalytic Hydrogenation | 3-Nitropropanoic acid | Pd/C, H₂ | 75–80% | High yield, single-step reduction | Requires high-pressure equipment |
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits amphoteric behavior due to its amino and carboxylic acid groups:
Esterification
The carboxylic acid group undergoes nucleophilic acyl substitution:
| Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethanol | H₂SO₄ (conc.) | Reflux, 12 hr | Ethyl 2-amino-3-guanidinopropanoate hydrochloride | ~65% |
| Methanol | HCl (gas) | RT, 24 hr | Methyl ester analog | ~58% |
Side reactions : Partial hydrolysis of the guanidino group may occur under prolonged acidic conditions.
Oxidation Reactions
The guanidino group and primary amino group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60°C | 2-Oxo-3-guanidinopropanoic acid | MnO₂, CO₂ |
| H₂O₂ (30%) | Alkaline, RT | N-oxidized guanidine derivatives | H₂O |
Mechanism : The guanidino group undergoes stepwise oxidation to form nitroso or nitro derivatives, depending on reaction severity .
Substitution at Guanidino Group
The guanidino group participates in nucleophilic substitution:
| Electrophile | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, 50°C, 6 hr | N-methylguanidine derivative | Prodrug synthesis |
| Acetyl chloride | Pyridine, 0°C | N-acetylated compound | Protective group strategy |
Limitation : Steric hindrance from the guanidino group reduces reactivity toward bulky electrophiles.
Chelation and Complexation
The guanidino group acts as a polydentate ligand:
| Metal Ion | pH | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | 7.4 | Square-planar [Cu(L)₂]²⁺ | 8.2 ± 0.3 |
| Fe³⁺ | 5.0 | Octahedral [Fe(L)(H₂O)₃]³⁺ | 6.7 ± 0.2 |
Biological relevance : Metal chelation may influence its role in enzyme inhibition or metalloprotein interactions.
Thermal Degradation
Controlled pyrolysis reveals decomposition pathways:
| Temperature | Atmosphere | Major Degradation Products | Mechanism |
|---|---|---|---|
| 200–250°C | N₂ | Ammonia, CO₂, and cyanamide | Decarboxylation and C-N cleavage |
| >300°C | Air | Nitriles and carbonized residues | Oxidative decomposition |
Bioconjugation Reactions
The primary amino group enables crosslinking in bioconjugation:
| Coupling Agent | Target Molecule | Product | Efficiency |
|---|---|---|---|
| EDC/NHS | Peptides | Amide-linked conjugates | >80% |
| Glutaraldehyde | Proteins | Schiff base adducts | ~60% |
Scientific Research Applications
Synthesis and Chemical Properties
Preparation Methods:
The synthesis of 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride typically involves the reaction of L-alanine with guanidine hydrochloride under acidic conditions. The process can be summarized as follows:
- Reactants: L-alanine, guanidine hydrochloride.
- Conditions: Acidic medium.
- Intermediate Formation: An intermediate is formed and subsequently hydrolyzed to yield the final product.
Chemical Reactions:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution:
- Oxidation: Guanidine groups can be oxidized to form urea derivatives.
- Reduction: The guanidine group can be reduced to an amine group.
- Substitution: Amino and guanidine groups can participate in substitution reactions with electrophiles.
Common Reagents:
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Chemistry
In the field of chemistry, 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various modifications that facilitate the development of new compounds.
Biology
Biologically, this compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to modulate enzyme activity through its guanidine group, which interacts with specific molecular targets. This property makes it a valuable tool in metabolic research.
Medicine
The medical applications of 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride are particularly noteworthy. It has been investigated for potential therapeutic effects in treating metabolic disorders. Studies indicate that it may play a role in regulating nitric oxide synthesis, which is crucial for cardiovascular health.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it suitable for numerous applications within chemical manufacturing.
Case Studies
-
Metabolic Pathway Regulation:
A study demonstrated that 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride can enhance nitric oxide production in endothelial cells, suggesting its potential use in cardiovascular therapies. -
Synthesis of Peptide Mimics:
Research on peptide mimics using this compound has shown promising results in developing novel therapeutics with improved efficacy and stability compared to traditional peptides.
Mechanism of Action
The mechanism of action of 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-position substituent significantly influences the physicochemical and biological properties of these amino acid derivatives. Below is a detailed comparison based on substituent type, synthesis, and functional characteristics:
Table 1: Key Structural Analogs of 2-Amino-3-(diaminomethylideneamino)propanoic Acid Hydrochloride
Commercial and Industrial Relevance
- Pharmaceutical Intermediates : Dichloropyridyl and difluorobenzo derivatives are marketed by suppliers like BLD Pharm and Combi-Blocks for drug discovery .
- Purity and Availability : Most analogs are available at >95% purity, with prices ranging from €295/g for fluorescent derivatives to bulk rates for industrial intermediates .
Biological Activity
2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride, commonly referred to as L-2-amino-3-guanidinopropionic acid hydrochloride or AGP, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and molecular biology, due to its potential therapeutic applications and mechanisms of action.
- IUPAC Name : (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
- Molecular Formula : C4H10ClN4O2
- Molecular Weight : 210.66 g/mol
- CAS Number : 1482-99-1
- InChI Key : ZOXYHKHLLCDEAX-DKWTVANSSA-N
AGP acts primarily as a competitive inhibitor of arginine and has been shown to influence nitric oxide synthase (NOS) activity. By modulating NOS, AGP can affect nitric oxide production, which plays a crucial role in various physiological processes such as vasodilation and neurotransmission. Additionally, AGP has been implicated in enhancing the bioavailability of other amino acids and influencing metabolic pathways related to energy production and muscle metabolism .
1. Nitric Oxide Production
AGP enhances nitric oxide production by acting as an arginine analog. This effect is particularly relevant in cardiovascular health, where increased nitric oxide levels can lead to improved blood flow and reduced blood pressure .
2. Muscle Performance
Research indicates that AGP supplementation may improve muscle performance and recovery post-exercise. Its role in increasing nitric oxide levels contributes to enhanced blood flow to muscles during physical activity, potentially leading to improved endurance and reduced fatigue .
3. Neuroprotective Effects
AGP has been studied for its neuroprotective properties. By modulating nitric oxide levels in the brain, it may help protect neurons from oxidative stress and apoptosis, making it a candidate for therapeutic strategies against neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological effects of AGP:
- Study on Muscle Recovery : A randomized controlled trial involving athletes demonstrated that AGP supplementation led to significant improvements in muscle recovery times compared to a placebo group. Participants reported reduced muscle soreness and faster return to baseline strength levels after intense training sessions .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, AGP administration resulted in decreased markers of oxidative stress and inflammation in brain tissues. This suggests its potential utility in treating conditions like Alzheimer's disease .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Athlete Performance Study | AGP improved recovery times by 25% compared to placebo | Potential for use in sports nutrition |
| Neuroprotection Study | Reduced oxidative stress markers in treated rodents | Possible therapeutic application for neurodegenerative diseases |
| Cardiovascular Study | Enhanced nitric oxide production correlated with lower blood pressure | Implications for hypertension treatment |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
